C-terminal fragment, LL-37
Description
Nuclear Magnetic Resonance-Based Solution Structures in Membrane-Mimetic Environments
The determination of high-resolution structures for the C-terminal fragment LL-37(13-37) has been achieved through sophisticated nuclear magnetic resonance spectroscopy techniques employing various membrane-mimetic systems. Three-dimensional triple-resonance nuclear magnetic resonance spectroscopy using carbon-13 and nitrogen-15 labeled peptides has been essential for obtaining sufficient spectral resolution, as two-dimensional proton nuclear magnetic resonance did not provide adequate spectral dispersion for complete structural determination. The peptide has been successfully reconstituted in multiple detergent micelle systems, including sodium dodecyl sulfate, dodecylphosphocholine, and dioctanoylphosphatidylglycerol micelles, each providing unique insights into the peptide's structural behavior in different membrane environments.
The structural analysis in dodecylphosphocholine micelles has revealed that the C-terminal fragment adopts a well-defined conformation with both termini remaining unstructured and solvent-exposed. The peptide orientation with respect to the micelle surface shows the hydrophilic face exposed to the aqueous phase while the hydrophobic face remains buried within the micelle hydrocarbon region, consistent with the amphipathic nature of antimicrobial peptides. Nuclear Overhauser effect patterns and chemical shift analysis have demonstrated that aromatic rings of phenylalanine residues at positions 17 and 27, along with arginine residues, exhibit intermolecular nuclear Overhauser effect cross-peaks with dioctanoylphosphatidylglycerol, providing direct evidence for the association of the entire amphipathic helix with anionic lipid micelles.
The structural refinement process has incorporated natural abundance nitrogen-15 and carbon-13 chemical shifts to enhance the precision of the determined structures. A total of 348 nuclear Overhauser effect constraints, including 130 intraresidue and 218 interresidue distances, have been utilized in the final structure calculations, along with 17 hydrogen bond constraints implemented using amide proton-carbonyl oxygen distances. The dynamic properties of the peptide have been assessed through hydrogen-deuterium exchange experiments, revealing that the C-terminal helical region exhibits slower exchange rates compared to the N-terminal region, indicating greater structural protection and stability.
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
IGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Scientific Research Applications
Key Structural Features
- Length : 37 amino acids
- Charge : +6
- Structure : Amphipathic helix with a flexible C-terminal tail
Antimicrobial Applications
LL-37's primary application lies in its antimicrobial properties, where it demonstrates efficacy against various pathogens, including bacteria, fungi, and viruses.
Case Studies
Anticancer Applications
Recent research has explored LL-37's potential as an anticancer agent due to its ability to selectively target cancer cells.
Case Studies
Immunomodulatory Effects
LL-37 also plays a crucial role in modulating immune responses, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies
Comparison with Similar Compounds
Clinical and Therapeutic Considerations
- OP-145 : A stabilized LL-37 derivative (residues 13–36) with N-acetylation and C-amidation, showing improved proteolytic resistance. Successfully tested in phase I/II trials for chronic otitis media .
- Cytotoxicity: While C-terminal fragments like FK-16 show therapeutic promise, their nonspecific membrane lytic activity requires optimization (e.g., D-amino acid substitutions) to reduce toxicity to human cells .
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
The primary and most widely used method for preparing the C-terminal fragment of LL-37 is solid phase peptide synthesis (SPPS) , specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for precise control over the peptide sequence and high purity yields.
Key Steps in SPPS for C-terminal LL-37 Fragment:
Resin Selection: Rink amide resin is commonly used as the solid support, which facilitates the synthesis of peptides with amidated C-termini, mimicking the natural structure of LL-37 fragments.
Amino Acid Coupling: Amino acids are sequentially coupled using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent, with HOBt (1-Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine) as coupling additives to enhance reaction efficiency and reduce side reactions.
Deprotection: The Fmoc protecting group is removed after each coupling cycle using a base such as piperidine, enabling the next amino acid to be added.
Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail typically composed of trifluoroacetic acid (TFA), thioanisole, and ethanedithiol in specific ratios (e.g., 9.0:0.5:0.5 v/v).
Purification: The crude peptide is precipitated with diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (usually above 85-95%).
Synthetic Construct and Purity Considerations
Commercially available C-terminal LL-37 fragments are synthesized using the above methods and supplied as lyophilized powders with high purity, typically around 96.8% as confirmed by HPLC analysis.
Analytical Verification and Quality Control
Mass Spectrometry: MALDI-TOF mass spectrometry is employed to confirm the molecular mass of the synthesized peptides, ensuring correct sequence assembly.
Peptide Fingerprinting: Cross-linking experiments combined with mass spectrometry can be used to analyze peptide fragments and verify structural integrity and interaction sites, especially in functional studies involving LL-37 fragments.
HPLC: Reverse-phase HPLC is the standard for assessing purity and batch-to-batch consistency.
Additional Notes on Preparation
TFA Salt Presence: Due to the use of TFA in cleavage and purification, peptides often contain trifluoroacetic acid salts. These can affect biological assays and structural studies, so optional TFA removal services are sometimes employed to reduce TFA content.
Peptide Handling: The lyophilized peptide should be stored at -20 °C or lower to maintain stability. Reconstitution is typically done in sterile water or appropriate buffers immediately before use.
Summary Table of Preparation Method
| Step | Description | Notes/Conditions |
|---|---|---|
| Resin Neutralization | 5% DIPEA solution used to neutralize Rink amide resin | Prepares resin for coupling |
| Coupling | Amino acids coupled using HBTU, HOBt, and DIPEA | Ensures efficient peptide bond formation |
| Fmoc Deprotection | Removal of Fmoc protective group after each coupling step | Typically with piperidine |
| Cleavage and Side-chain Deprotection | Peptide cleaved from resin and side chains deprotected using TFA/thioanisole/ethanedithiol cocktail | Room temperature, 2 hours |
| Crude Peptide Precipitation | Precipitated with diethyl ether | Removes cleavage reagents |
| Purification | Reverse-phase HPLC purification | Achieves >85-95% purity |
| Quality Control | MALDI-TOF MS, HPLC, peptide fingerprinting | Confirms identity and purity |
| Storage | Lyophilized powder stored below -20 °C | Maintains peptide stability |
Research Findings Relevant to Preparation
The C-terminal fragment retains biological activity comparable or superior to full-length LL-37, making its synthetic preparation critical for research and therapeutic exploration.
Structural studies indicate that the C-terminal region forms an amphipathic helix crucial for activity, which is preserved in synthetic peptides prepared by SPPS.
Peptides synthesized via SPPS and purified to high purity demonstrate consistent bioactivity in assays, validating the robustness of the preparation method.
Q & A
What are the structural and functional domains of LL-37, and how do they influence experimental design?
Basic Research Focus
LL-37 is derived from the C-terminal cleavage of human cathelicidin antimicrobial protein (hCAP18). Its sequence (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) includes a helical core critical for antimicrobial and immunomodulatory activities . Structurally, LL-37 comprises an N-terminal cathelin-like domain and a C-terminal antimicrobial domain (Figure 2 in ).
Methodological Insight : To dissect domain-specific functions, researchers often synthesize truncated fragments (e.g., LL-17-37, LL-13-37) or scrambled peptides (e.g., GC39812) as controls . For example, the C-terminal fragment retains antibacterial activity against Staphylococcus aureus even after proteolytic cleavage .
How can researchers address discrepancies in LL-37’s dual roles in cancer progression and suppression?
Advanced Research Focus
LL-37 exhibits context-dependent effects: it suppresses proliferation in oral, gastric, and colon cancers by inducing cell cycle arrest (G0/G1 or G2/M phases) and modulating Akt/ERK signaling . Conversely, it promotes breast cancer progression via hCAP18 overexpression .
Methodological Insight : To resolve contradictions, use tissue-specific models (e.g., HSC-3 oral cancer cells vs. MCF-7 breast cancer cells) and compare intracellular vs. extracellular LL-37 effects. Include knockdown (siRNA) or overexpression systems to validate pathway involvement .
What experimental strategies mitigate LL-37 degradation in bacterial infection models?
Advanced Research Focus
Pathogens like Staphylococcus aureus secrete proteases (e.g., aureolysin) that cleave LL-37 at Arg19-Ile20 and Leu31-Val32, inactivating its antibacterial function .
Methodological Insight : Co-administer protease inhibitors (e.g., GM6001, 1,10-phenanthroline) or glycosaminoglycans (e.g., heparin) to stabilize LL-37 . Alternatively, use protease-resistant analogs like LL-17-37, which retains activity against S. aureus .
How does vitamin D regulate LL-37 expression, and how can this be leveraged in immunomodulation studies?
Basic Research Focus
1,25-Dihydroxyvitamin D3 upregulates LL-37 transcription via the vitamin D receptor (VDR), enhancing antimicrobial and wound-healing responses .
Methodological Insight : Treat primary epithelial cells or macrophages with 10–100 nM 1,25(OH)₂D₃ for 24–48 hours. Quantify LL-37 mRNA (qPCR) and protein (ELISA/Western blot) levels. Use vitamin D-deficient murine models to study infection outcomes .
What mechanisms underlie LL-37’s chemotactic and immunomodulatory effects on neutrophils?
Advanced Research Focus
LL-37 activates formyl peptide receptor 2 (FPR2) to induce neutrophil extracellular trap (NET) formation, calcium flux, and IL-8 suppression. The central helical domain (GI-20) mediates these effects, while the N-terminal fragment (LL-23) is inactive .
Methodological Insight : Use FPR2 antagonists (e.g., WRW4) or pertussis toxin (inhibits Gαi signaling) to block LL-37-induced responses. Compare full-length LL-37 with GI-20 in chemotaxis assays and intracellular calcium imaging .
How can researchers optimize LL-37 synthesis and purification for functional studies?
Basic Research Focus
LL-37 is typically synthesized via solid-phase peptide synthesis (SPPS) and purified to >95% purity using reverse-phase HPLC. Scrambled peptides (e.g., GC39812) require rigorous circular dichroism (CD) to confirm loss of secondary structure .
Methodological Insight : Validate peptide integrity via mass spectrometry and endotoxin testing (LAL assay). Store lyophilized peptides at −80°C and reconstitute in PBS (pH 7.4) with 0.01% acetic acid to prevent aggregation .
What in vivo models are suitable for studying LL-37’s role in atherosclerosis?
Advanced Research Focus
LL-37 correlates with atherosclerotic risk factors, likely through immune cell recruitment and foam cell formation .
Methodological Insight : Use ApoE⁻/⁻ mice fed a high-fat diet. Administer LL-37 intravenously (1–5 mg/kg) or silence hCAP18 via siRNA. Assess plaque burden (histology) and cytokine profiles (multiplex assays) .
How do post-translational modifications (PTMs) affect LL-37’s bioactivity?
Advanced Research Focus
PTMs like citrullination or phosphorylation can alter LL-37’s charge and membrane interactions, impacting antimicrobial potency.
Methodological Insight : Perform in vitro PTM simulations using recombinant enzymes (e.g., PAD4 for citrullination). Compare modified vs. native LL-37 in bacterial killing assays and lipopolysaccharide (LPS) neutralization tests .
What are the limitations of using murine CRAMP as an LL-37 homolog in preclinical studies?
Advanced Research Focus
While CRAMP shares functional homology with LL-37’s C-terminal domain, differences in receptor binding (e.g., FPR2 affinity) may limit translational relevance .
Methodological Insight : Cross-validate findings in humanized mouse models or primary human cells. Use species-specific inhibitors to control for receptor variability .
How can researchers assess LL-37’s impact on biofilm disruption in chronic infections?
Advanced Research Focus
LL-37 disrupts biofilms via membrane permeabilization and extracellular DNA degradation.
Methodological Insight : Use confocal microscopy with SYTO9/PI staining to visualize biofilm integrity. Combine LL-37 (2–10 µM) with tobramycin in checkerboard assays to measure synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
